3-methyl-2-(5-(methylamino)-1,3,4-thiadiazol-2-yl)-7,8-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-one
Description
Properties
IUPAC Name |
4-methyl-5-[5-(methylamino)-1,3,4-thiadiazol-2-yl]-6-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5OS2/c1-6-8-10(15-7-4-3-5-18(7)12(8)19)20-9(6)11-16-17-13(14-2)21-11/h3-5H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFBQSKDPVVNGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N3CCCC3=N2)C4=NN=C(S4)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-2-(5-(methylamino)-1,3,4-thiadiazol-2-yl)-7,8-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-one involves multiple steps:
Formation of 1,3,4-thiadiazole: : This core structure can be synthesized by cyclization of thiosemicarbazide with a carboxylic acid derivative under acidic conditions.
Attachment of Methylamino Group: : The thiadiazole derivative undergoes substitution reactions to introduce the methylamino group at the desired position.
Construction of Pyrrolothieno Moiety: : Utilizing suitable starting materials, the synthesis involves cyclization reactions often mediated by palladium-catalyzed cross-coupling to form the fused pyrrolo-thieno ring system.
Final Assembly: : The different moieties are combined in a reaction that facilitates the formation of the complete 3-methyl-7,8-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidinone framework.
Industrial Production Methods: Scaling up this synthesis for industrial production could involve optimization of each step to enhance yield and purity, using techniques such as continuous flow synthesis and automated reaction setups to ensure consistency and efficiency.
Chemical Reactions Analysis
Oxidation: : This compound can undergo oxidation reactions, typically involving common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction of specific functional groups (such as nitro to amino) can be carried out using agents like sodium borohydride or catalytic hydrogenation.
Substitution: : Nucleophilic or electrophilic substitution reactions are possible, especially on the thiadiazole and pyrimidine rings, allowing modification of the functional groups attached to the core structure.
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, catalytic hydrogenation.
Substitution Reagents: : Halogenating agents, nucleophiles like amines and thiols.
Major Products: The primary products of these reactions would include various derivatives of the compound with modified functional groups, potentially enhancing its application in different fields.
Scientific Research Applications
The applications of 3-methyl-2-(5-(methylamino)-1,3,4-thiadiazol-2-yl)-7,8-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-one are not detailed within the provided search results. However, some search results discuss related compounds and applications of thiadiazoles.
Thiadiazoles and related compounds:
- 2-Amino-5-alkyl-1,3,4-thiadiazoles An improved process for preparing 2-amino-5-alkyl-1,3,4-thiadiazole compounds involves reacting an aliphatic acid and a thiosemicarbazide in a mineral acid medium containing 15 to 35 percent sulfuric acid and 65 to 85 percent polyphosphoric acid . These compounds are conventionally prepared by acylating a 4-alkylthiosemicarbazide and cyclodehydrating the resulting product, typically using concentrated sulfuric acid or polyphosphoric acid .
- 3-[[(5-Chlorothiophen-2-yl)methyl-methylamino]methyl]-5-(3-methylanilino)-1,3,4-thiadiazole-2-thione This compound has the molecular formula and a molecular weight of 397.0 g/mol .
- 6-(Dimethylamino)-2-[2-[[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amino]ethyl]-1H-benz[de]isoquinoline-1,3(2H)-dione This compound is another example of a thiadiazole derivative, with the molecular formula .
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets:
Molecular Targets: : Enzymes like kinases and proteases, receptors such as GPCRs, and nucleic acids.
Pathways Involved: : The binding to these targets can inhibit or modulate their activity, leading to downstream effects such as altered cellular signaling or transcriptional activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural uniqueness lies in its hybrid architecture. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Structural Differentiation and Implications
- Substituent Effects: The target compound’s methylamino-thiadiazole group may improve metabolic stability compared to the methoxyphenyl group in , which enhances solubility but risks demethylation in vivo.
- Bioactivity Trends : Thiadiazole-containing analogs from marine sources show stronger cytotoxicity than plant-derived pyrimidines , suggesting the target compound’s thiadiazole moiety may amplify anticancer effects.
Biological Activity
The compound 3-methyl-2-(5-(methylamino)-1,3,4-thiadiazol-2-yl)-7,8-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-one is a novel derivative belonging to the class of 1,3,4-thiadiazole compounds. This article explores its biological activities, particularly its anticancer properties and potential as a monoamine oxidase (MAO) inhibitor.
Structural Overview
The compound features a complex structure that integrates a thiadiazole ring , a pyrrolo-thieno-pyrimidine core , and various substituents that may influence its biological activity. The presence of the methylamino group at the 5-position of the thiadiazole ring is particularly noteworthy for its potential impact on biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to the one have exhibited significant cytotoxic effects against various cancer cell lines:
- Cytotoxicity Testing : In vitro studies have shown that derivatives of 1,3,4-thiadiazole can inhibit cell growth in human cancer cell lines such as HCT116 (colon cancer), H460 (lung cancer), and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values reported for some derivatives range from 0.28 to 10 μg/mL , indicating potent activity against these cell lines .
- Mechanism of Action : The mechanism by which these compounds exert their cytotoxic effects often involves interaction with cellular targets such as tubulin. Molecular docking studies suggest that binding affinity to tubulin may correlate with observed cytotoxicity .
MAO Inhibition
The compound has also been investigated for its potential as an MAO inhibitor:
- Inhibition Studies : A series of thiadiazole derivatives were tested for their ability to inhibit MAO-A and MAO-B isoforms. Some compounds demonstrated significant inhibitory activity with IC50 values as low as 0.060 μM , suggesting strong potential for neuroprotective applications .
- Structure-Activity Relationship (SAR) : The presence of specific substituents on the thiadiazole ring was found to enhance inhibitory activity against MAO isoforms. For example, substituents such as methoxyethyl and propyl groups significantly increased potency compared to simpler aliphatic groups .
Case Studies
Several case studies have provided insights into the efficacy and safety profiles of thiadiazole derivatives:
- Anticancer Activity : A study evaluated the anticancer effects of various thiadiazole derivatives on B16F10 melanoma cells. The results indicated that certain analogs inhibited melanin production without exhibiting cytotoxicity at concentrations below 20 μM .
- MAO Inhibitory Effects : Another investigation focused on the MAO inhibitory effects of substituted thiadiazoles. It was noted that while some compounds were highly effective inhibitors, others showed diminished activity when aromatic groups were introduced in place of aliphatic chains .
Q & A
Q. What synthetic methodologies are commonly employed to prepare this compound?
The synthesis involves multi-step heterocyclic coupling. Key steps include:
- Core formation : Cyclization of pyrrolo-thieno-pyrimidinone precursors using DMF/EtOH mixtures with piperidine catalysis (70–80% yield) .
- Thiadiazole coupling : Diazonium chloride reactions at 0–5°C to introduce the 1,3,4-thiadiazole moiety (75% yield) .
- Example intermediates: 3-Amino-2-mercapto derivatives are reacted with heterocyclic halides under reflux .
| Step | Reagents/Conditions | Yield | Key Reference |
|---|---|---|---|
| Core cyclization | DMF/EtOH, piperidine, reflux | 70–80% | |
| Thiadiazole coupling | Diazonium chloride, 0–5°C | 75% |
Q. How is structural characterization performed for this compound?
- Spectroscopic methods :
- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1720 cm⁻¹, NH₂ at ~3320 cm⁻¹) .
- NMR (¹H/¹³C) : Confirms substituent integration and aromaticity (e.g., δ 2.22 ppm for CH₃ groups) .
- Mass spectrometry : Validates molecular weight (e.g., m/z 538 [M⁺] for related analogs) .
- Elemental analysis : Matches calculated vs. observed C/H/N/S percentages (e.g., ±0.3% deviation) .
Q. What purification techniques are recommended for isolating this compound?
- Recrystallization : Ethanol/DMF mixtures yield high-purity crystals .
- Chromatography : Column chromatography (silica gel) with ethyl acetate/hexane gradients resolves polar byproducts .
Q. What are the key spectral markers for verifying its purity?
- ¹H-NMR : Absence of δ 1.5–2.0 ppm signals indicates no residual solvents (e.g., DMF) .
- Mass spectrometry : Sharp molecular ion peaks (m/z ±1 Da) confirm homogeneity .
Q. How is initial bioactivity screening conducted?
- In vitro assays : Enzyme inhibition (e.g., kinase or protease targets) at 10–100 µM concentrations .
- Cytotoxicity testing : MTT assays on cancer cell lines (IC₅₀ determination) .
Advanced Research Questions
Q. How should experimental designs evaluate environmental stability?
- INCHEMBIOL framework : Assess hydrolysis (pH 4–9, 25°C), photolysis (UV exposure), and microbial degradation (soil microcosms) .
- Sampling intervals : Monitor degradation via HPLC-MS at 0, 7, 14, and 28 days .
- Controls : Include abiotic (sterile) and biotic (microbial inoculum) conditions .
Q. What strategies resolve contradictions in reported bioactivity data?
- Orthogonal assays : Compare enzyme inhibition (e.g., COX-2) with cell-based viability assays .
- Structure-activity relationship (SAR) : Modify thiadiazole substituents (e.g., methylamino vs. ethyl groups) to isolate activity drivers .
- Statistical analysis : Use ANOVA to identify significant variables (e.g., assay pH, incubation time) .
Q. How is the compound’s environmental fate modeled?
- Partition coefficients : Log Kow (octanol-water) predicts bioaccumulation .
- QSPR models : Relate molecular descriptors (e.g., polar surface area) to biodegradation rates .
- Field studies : Track soil/water residues via LC-MS/MS over 90-day periods .
Q. How can reaction yields be optimized for derivatives with modified substituents?
- Catalyst screening : Test piperidine vs. triethylamine for cyclization efficiency .
- Solvent optimization : Compare DMF (polar aprotic) vs. THF (low polarity) in coupling reactions .
- Microwave-assisted synthesis : Reduces reaction time (2 h vs. 6 h) with comparable yields (75–80%) .
Q. What advanced pharmacokinetic studies are applicable?
- Metabolite profiling : Incubate with liver microsomes (human/rat) and analyze via UPLC-QTOF .
- Plasma protein binding : Equilibrium dialysis (90% binding reported for analogs) .
- Blood-brain barrier penetration : Parallel artificial membrane permeability assay (PAMPA) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
